molecular formula C11H13ClO B13810776 1-[(3-Chloro-2-propenyl)oxy]-2,4-dimethylbenzene

1-[(3-Chloro-2-propenyl)oxy]-2,4-dimethylbenzene

Cat. No.: B13810776
M. Wt: 196.67 g/mol
InChI Key: SYXDJGFOGSQULI-UHFFFAOYSA-N
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Description

1-[(3-Chloro-2-propenyl)oxy]-2,4-dimethylbenzene is an organic compound with the molecular formula C11H13ClO It is a derivative of benzene, where the benzene ring is substituted with a 3-chloro-2-propenyl group and two methyl groups at the 2 and 4 positions

Preparation Methods

The synthesis of 1-[(3-Chloro-2-propenyl)oxy]-2,4-dimethylbenzene typically involves the reaction of 2,4-dimethylphenol with 3-chloro-2-propenyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the phenol is replaced by the 3-chloro-2-propenyl group.

Synthetic Route:

  • Dissolve 2,4-dimethylphenol in a suitable solvent such as dichloromethane.
  • Add sodium hydroxide to the solution to deprotonate the phenol.
  • Slowly add 3-chloro-2-propenyl chloride to the reaction mixture while stirring.
  • Allow the reaction to proceed at room temperature for several hours.
  • Extract the product using an organic solvent and purify it by distillation or recrystallization.

Industrial Production: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.

Chemical Reactions Analysis

1-[(3-Chloro-2-propenyl)oxy]-2,4-dimethylbenzene undergoes various chemical reactions, including:

Oxidation:

  • The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically targets the methyl groups, converting them into carboxylic acids.

Reduction:

  • Reduction reactions can be performed using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst. These reactions may reduce the chloro group to a hydroxyl group or further to a hydrogen atom.

Substitution:

  • Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions:

  • Oxidizing agents: Potassium permanganate, chromium trioxide.
  • Reducing agents: Lithium aluminum hydride, hydrogen gas with a catalyst.
  • Nucleophiles: Amines, thiols.

Major Products:

  • Oxidation: Carboxylic acids.
  • Reduction: Hydroxyl derivatives or fully reduced hydrocarbons.
  • Substitution: Amino or thiol derivatives.

Scientific Research Applications

1-[(3-Chloro-2-propenyl)oxy]-2,4-dimethylbenzene has several applications in scientific research:

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in studies of nucleophilic substitution and oxidation-reduction reactions.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine:

  • Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Applied in the formulation of certain pesticides and herbicides.

Mechanism of Action

The mechanism of action of 1-[(3-Chloro-2-propenyl)oxy]-2,4-dimethylbenzene depends on its specific application. In biological systems, it may interact with cellular components, disrupting normal cellular functions. The chloro group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to potential antimicrobial effects.

Molecular Targets and Pathways:

  • Proteins: Covalent modification of amino acid residues.
  • DNA: Potential alkylation of nucleophilic sites, leading to DNA damage.

Comparison with Similar Compounds

  • 1-[(3-Chloro-2-propenyl)oxy]-2-methylbenzene
  • 1-[(3-Chloro-2-propenyl)oxy]-4-methylbenzene
  • 1-[(3-Chloro-2-propenyl)oxy]-benzene

Uniqueness:

  • The presence of two methyl groups at the 2 and 4 positions distinguishes it from other similar compounds, potentially affecting its reactivity and biological activity.
  • The specific substitution pattern on the benzene ring can influence the compound’s physical and chemical properties, making it suitable for specific applications.

Properties

Molecular Formula

C11H13ClO

Molecular Weight

196.67 g/mol

IUPAC Name

1-(3-chloroprop-2-enoxy)-2,4-dimethylbenzene

InChI

InChI=1S/C11H13ClO/c1-9-4-5-11(10(2)8-9)13-7-3-6-12/h3-6,8H,7H2,1-2H3

InChI Key

SYXDJGFOGSQULI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCC=CCl)C

Origin of Product

United States

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